Cas no 1396766-89-4 (N-{1-3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}benzenesulfonamide)

N-{1-3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}benzenesulfonamide 化学的及び物理的性質
名前と識別子
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- N-{1-3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}benzenesulfonamide
- N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide
- AKOS024542176
- 1396766-89-4
- F6240-5185
- N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
- VU0539508-1
- N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
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- インチ: 1S/C18H19N3O3S2/c22-26(23,15-7-3-1-4-8-15)21-18(10-5-2-6-11-18)17-19-16(20-24-17)14-9-12-25-13-14/h1,3-4,7-9,12-13,21H,2,5-6,10-11H2
- InChIKey: UKGBLKOLUKBHSJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NC1(C2=NC(C3=CSC=C3)=NO2)CCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 389.08678382g/mol
- どういたいしつりょう: 389.08678382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 569
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
N-{1-3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6240-5185-1mg |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6240-5185-75mg |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 90%+ | 75mg |
$208.0 | 2023-05-20 | |
Life Chemicals | F6240-5185-20mg |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6240-5185-30mg |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6240-5185-40mg |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6240-5185-2μmol |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6240-5185-2mg |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6240-5185-20μmol |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6240-5185-5mg |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6240-5185-5μmol |
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzenesulfonamide |
1396766-89-4 | 5μmol |
$63.0 | 2023-09-09 |
N-{1-3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}benzenesulfonamide 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
N-{1-3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}benzenesulfonamideに関する追加情報
N-{1-3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-ylcyclohexyl}benzenesulfonamide: A Comprehensive Overview
N-{1-3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-ylcyclohexyl}benzenesulfonamide is a highly specialized chemical compound with the CAS number 1396766-89-4. This compound is of significant interest in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. The molecule combines a benzenesulfonamide group with a cyclohexyl moiety substituted by a 1,2,4-oxadiazole ring containing a thiophene substituent. This combination makes it a versatile compound with promising potential in various research and industrial applications.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. The presence of the thiophene ring introduces unique electronic properties to the molecule, enhancing its stability and reactivity under specific conditions. Recent studies have highlighted the importance of thiophene-containing compounds in drug design and materials science due to their ability to act as electron-deficient aromatic systems.
One of the most notable features of N-{1-3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-ylcyclohexyl}benzenesulfonamide is its ability to form stable complexes with metal ions. This property has led to its exploration in the development of coordination polymers and metal-organic frameworks (MOFs). Researchers have demonstrated that the oxadiazole ring can act as a coordinating unit, enabling the formation of highly ordered structures with potential applications in gas storage and catalysis.
In addition to its coordination properties, this compound has shown promise in biological systems. Studies have indicated that it exhibits moderate inhibitory activity against certain enzymes, making it a potential candidate for drug development. The sulfonamide group is known for its ability to interact with biological targets, and its presence in this compound further enhances its bioactivity.
The structural versatility of N-{1-3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-ylcyclohexyl}benzenesulfonamide also makes it an attractive candidate for use in advanced materials. Its ability to form self-assembled monolayers (SAMs) has been explored for applications in surface modification and nanotechnology. The thiophene moiety contributes to the molecule's π-conjugation system, which is crucial for electronic communication in such materials.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the oxadiazole ring plays a critical role in modulating the electronic properties of the molecule. These findings have implications for its use in organic electronics and optoelectronic devices.
In conclusion, N-{1-3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-ylcyclohexyl}benzenesulfonamide is a multifaceted compound with a wide range of potential applications. Its unique combination of functional groups makes it an invaluable tool for researchers in various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to make significant contributions to both academic research and industrial innovation.
1396766-89-4 (N-{1-3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}benzenesulfonamide) 関連製品
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